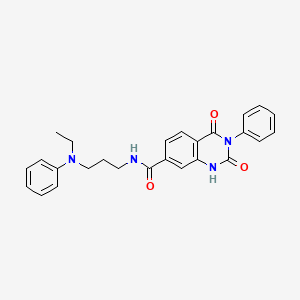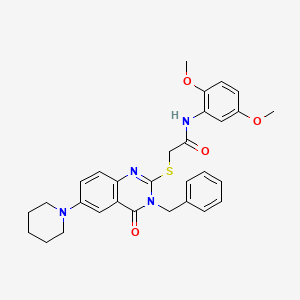![molecular formula C12H12N4OS2 B2758427 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 941901-01-5](/img/structure/B2758427.png)
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” is a chemical compound with the molecular formula C12H12N4OS2 and a molecular weight of 292.38. It is a product intended for research use only. This compound is part of a series of novel 1,2,4-triazole derivatives that have been synthesized and evaluated as potential anticancer agents .
Synthesis Analysis
The synthesis of similar compounds involves three-component and three-stage synthetic protocols . The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For example, a mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a thiazole ring, and a triazole ring. These heterocyclic rings are significant in medicinal chemistry due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in various studies . For instance, the synthesis of 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones involves a three-component and three-stage synthetic protocol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Applications De Recherche Scientifique
Synthesis and Insecticidal Assessment
Research has explored the synthesis of various heterocycles, including thiophene derivatives, for potential insecticidal applications. These compounds, derived from precursor molecules similar in structure to N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide, have been evaluated for their effectiveness against pests such as the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Optoelectronic Properties
Studies on thiazole-based compounds have investigated their optoelectronic properties, particularly for applications in conducting polymers. These investigations have involved the synthesis of monomers and polymers with potential for use in electronic devices due to their desirable optical and electronic characteristics (Camurlu & Guven, 2015).
Antitumor Activity
Several novel thiophene and related heterocyclic derivatives have been synthesized and evaluated for antitumor activity. These studies aim to identify compounds with potential efficacy against various cancer cell lines, showcasing the therapeutic possibilities of these chemical structures (Albratty et al., 2017).
Glutaminase Inhibitors for Cancer Therapy
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures related to this compound, has focused on their potential as glutaminase inhibitors. These compounds are of interest for their ability to inhibit cancer cell growth by targeting metabolic pathways (Shukla et al., 2012).
Anticancer and Antimicrobial Agents
Additional studies have synthesized and assessed the anticancer and antimicrobial efficacy of thiazole and triazole derivatives. This research contributes to the development of new therapeutic agents with potential applications in treating infectious diseases and cancer (Lesyk et al., 2007).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS2/c1-8(17)13-5-4-9-7-19-12-14-11(15-16(9)12)10-3-2-6-18-10/h2-3,6-7H,4-5H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRFSJKKPIXGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2758346.png)
![(2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2758347.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2758348.png)


![3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2758353.png)
![ethyl 3-{2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl}propanoate](/img/structure/B2758355.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2758356.png)
![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2758357.png)

![{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2758360.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide](/img/structure/B2758361.png)
![Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758363.png)
![7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2758367.png)